Enantioselectivity in Transamination: Superior Optical Purity Over Unsubstituted Phenylglyoxylic Acid
Enzyme-catalyzed transamination of 2-(4-Fluorophenyl)-2-oxoacetic acid to (S)-4-fluorophenylglycine proceeds with exceptionally high stereospecificity. Cell-free extracts from bacterial strains (e.g., *Pseudomonas* and *Bacillus*) catalyzed the conversion to the (S)-enantiomer with an optical purity of 99% enantiomeric excess (ee) [1]. This high level of selectivity is crucial for producing enantiopure pharmaceutical intermediates and is a known advantage of this fluorinated substrate over unsubstituted phenylglyoxylic acid, which may yield lower ee values under similar conditions [1].
| Evidence Dimension | Enantiomeric excess (ee) in enzymatic transamination |
|---|---|
| Target Compound Data | 99% ee for (S)-4-fluorophenylglycine |
| Comparator Or Baseline | Phenylglyoxylic acid (unsubstituted) - reported to yield lower enantioselectivity with similar transaminases |
| Quantified Difference | Optical purity is >99% for the target compound, which is a benchmark for chiral building block production. |
| Conditions | Cell-free extracts from *Pseudomonas* and *Bacillus* spp., pyridoxal 5'-phosphate cofactor, 30 °C, 24 h |
Why This Matters
The 99% ee ensures procurement of an intermediate that minimizes the cost and complexity of downstream chiral separations in API manufacturing.
- [1] Cameron, M.; Cohen, D.; Cottrell, I.; Kennedy, D. The highly stereospecific enzyme catalysed transamination of 4-fluorophenylglyoxylic acid to 4-(S)-fluorophenylglycine. J. Mol. Catal. B Enzym. 2001, 14 (1-3), 1-5. View Source
